N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZRKOWKXZSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can be achieved through a multi-step organic synthesis process involving:
Formation of the isoquinoline core: : Starting with a precursor like 2-nitrophenylethylamine, the isoquinoline ring is formed through a Pictet-Spengler reaction.
Furan incorporation: : Attaching the furan moiety usually involves a coupling reaction, such as the Suzuki or Heck reaction.
Benzenesulfonamide attachment:
Industrial Production Methods
For large-scale production, optimizations often include:
Catalysis: : Using catalysts to enhance reaction rates and yields.
Green Chemistry Principles: : Minimizing waste and using environmentally benign solvents.
Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo several chemical reactions, including:
Oxidation: : It may be oxidized at various positions on the isoquinoline or furan rings.
Reduction: : Reduction of the nitro group on the isoquinoline ring to an amine is possible.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution reagents: : Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: : Oxidized isoquinoline or furan derivatives.
Reduction: : Amine derivatives from reduced nitro groups.
Substitution: : Various substituted products depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies indicate that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of the 3,4-dihydroisoquinoline structure have shown promising results in inhibiting tumor cell growth. Research conducted by the National Cancer Institute (NCI) demonstrated that related compounds displayed high levels of antimitotic activity against various human tumor cells .
-
Neuropharmacology
- The presence of the 3,4-dihydroisoquinoline structure suggests potential applications in treating central nervous system disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems and neuroprotection. Research indicates that these compounds may influence dopaminergic pathways, potentially offering therapeutic benefits for conditions such as Parkinson's disease and schizophrenia .
- Antimicrobial Properties
Case Studies and Research Findings
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular targets: : Binding to specific proteins or enzymes, possibly inhibiting or modifying their activity.
Pathways involved: : Interaction with cellular signaling pathways, affecting cell function or viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related molecules (Table 1), focusing on core motifs, substituents, and inferred pharmacological properties.
Table 1: Comparative Analysis of Key Compounds
Key Observations
Impact of Sulfonamide vs. Carboxamide Groups
- The target compound’s sulfonamide group confers lower predicted LogP (3.2) compared to GF120918 (4.5) and XR9576 (5.0), suggesting improved hydrophilicity and solubility (0.15 mg/mL vs. 0.05 mg/mL for GF120918) . However, reduced lipophilicity may limit membrane permeability.
- Carboxamide-containing analogs (GF120918, XR9576) exhibit stronger P-glycoprotein (P-gp) inhibition, likely due to enhanced hydrophobic interactions with the target protein’s binding pocket .
Role of Heterocyclic Substituents The furan-2-yl group in the target compound and 898433-13-1 introduces metabolic instability risks compared to methoxy or quinoline substituents in GF120918/XR9574. Furan oxidation may generate reactive intermediates, necessitating structural optimization for metabolic stability .
Biological Activity Trends GF120918 and XR9576 are well-characterized P-gp inhibitors with nanomolar IC50 values, highlighting the efficacy of carboxamide-linked bulky aromatic groups in P-gp binding .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₂₅H₂₃N₃O
- Molecular Weight : 399.47 g/mol
- CAS Number : 898416-63-2
The structure features a sulfonamide group which is known for its diverse pharmacological activities. The presence of the isoquinoline and furan moieties suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds related to this sulfonamide have shown significant antimicrobial properties. For instance, derivatives of isoquinoline have been evaluated for their antifungal activity against various pathogens. In a study involving 24 compounds, many exhibited notable antifungal activity at concentrations as low as 50 μg/mL, with some derivatives showing superior efficacy compared to known antifungal agents .
2. Cardiovascular Effects
Sulfonamides have been studied for their effects on cardiovascular parameters. A study using isolated rat heart models demonstrated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance. Specifically, a related compound (4-(2-aminoethyl)-benzenesulfonamide) was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in treating cardiovascular diseases .
The mechanisms by which these compounds exert their biological effects are multifaceted. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes including acid-base balance and fluid secretion. Additionally, the interaction of the isoquinoline structure with calcium channels may contribute to its cardiovascular effects .
Case Study 1: Antifungal Activity
In a comparative study, several isoquinoline derivatives were tested against seven phytopathogenic fungi. The results indicated that compounds with specific substitutions on the N-phenyl ring exhibited enhanced antifungal activity, with EC₅₀ values ranging from 8.88 to 19.88 μg/mL . This highlights the importance of structural modifications in enhancing bioactivity.
Case Study 2: Cardiovascular Impact
A detailed examination of the cardiovascular effects of benzenesulfonamide derivatives revealed that they could significantly alter coronary resistance and perfusion pressure in isolated heart models. This was attributed to their ability to interact with calcium channels, leading to vasodilation and improved cardiac function .
Summary of Research Findings
Q & A
Basic: What are the critical synthetic challenges for this compound, and how are they addressed methodologically?
Answer:
The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance efficiency .
- Solvent optimization : Dichloromethane or DMF is preferred for solubility and reaction rates .
- Purification : Column chromatography or recrystallization is critical due to byproducts from heterocyclic moieties (e.g., dihydroisoquinoline, furan) .
Methodological solutions include iterative optimization of temperature (e.g., 0–25°C for sensitive steps) and monitoring via TLC .
Advanced: How can reaction conditions be optimized to maximize yield while minimizing side reactions?
Answer:
Advanced optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may stabilize transition states in sulfonamide formation .
- Solvent polarity : Low-polarity solvents (e.g., THF) reduce hydrolysis of furan rings during sulfonation .
- Kinetic control : Short reaction times (1–2 hrs) prevent decomposition of labile intermediates like 3,4-dihydroisoquinoline .
Data-driven approaches (e.g., Design of Experiments, DoE) can model interactions between variables (temperature, molar ratios) .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm for furan/benzene) and sulfonamide NH (δ 3.5–5.0 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H⁺] = ~470.2 g/mol) .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Answer:
- Electron-withdrawing groups (e.g., sulfonamide) deactivate the benzene ring, directing electrophiles to meta positions .
- Furan’s electron-rich nature increases susceptibility to electrophilic attack at the α-position, requiring protective groups during synthesis .
Computational studies (DFT) can predict charge distribution and reactive sites .
Basic: What biological targets are hypothesized for this compound?
Answer:
Analogous sulfonamides target:
- Enzymes : Carbonic anhydrase IX (cancer) or cyclooxygenase-2 (inflammation) via sulfonamide-Zn²⁺ interactions .
- GPCRs : Dihydroisoquinoline moieties may bind adrenergic or serotonin receptors .
Initial screening should include enzyme inhibition assays (e.g., fluorescence-based) and receptor binding studies .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., COX-2 PDB: 5KIR) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous compounds .
Basic: How is chemical stability assessed under varying pH and temperature?
Answer:
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hrs .
- Thermal stability : TGA/DSC analysis identifies decomposition points (>200°C typical for sulfonamides) .
Furan rings are prone to oxidation; antioxidants (e.g., BHT) may stabilize during storage .
Advanced: What strategies resolve contradictions in reported bioactivities of similar compounds?
Answer:
- Purity validation : Compare NMR/HRMS data to exclude batch-specific impurities .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptors) and controls (e.g., celecoxib for COX-2) .
- Meta-analysis : Aggregate data from PubChem (CID: 44055193) and cross-reference with crystallographic data (e.g., hydrogen-bonding motifs) .
Basic: What synthetic routes are available for introducing modifications to the dihydroisoquinoline moiety?
Answer:
- N-alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base .
- Ring functionalization : Electrophilic aromatic substitution (e.g., nitration) at position 7 of dihydroisoquinoline .
Monitor regioselectivity via NOESY NMR to confirm substitution patterns .
Advanced: How can fluorescence properties be engineered into this compound for imaging applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
